Calceolarioside A

Catalog No.
S628871
CAS No.
84744-28-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside A

CAS Number

84744-28-5

Product Name

Calceolarioside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Synonyms

calceolarioside, calceolarioside A

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Antinociceptive and Anti-Inflammatory Properties

Specific Scientific Field: This research falls under the field of Pharmacology and Biochemistry .

Summary of the Application: Calceolarioside A, a phenylpropanoid glycoside isolated from various Calceolaria species, has been found to display antinociceptive (pain-relieving) and anti-inflammatory properties .

Methods of Application or Experimental Procedures: In models of acute nociception induced by thermal stimuli, such as the hot plate and tail flick test, calceolarioside A was administered at doses of 1, 5, and 10 μg in the left cerebral ventricles . In an inflammatory based persistent pain model as the formalin test, calceolarioside A at the high dose tested (100 μg/paw) was used . In carrageenan-induced thermal hyperalgesia and zymosan-induced paw edema model, calceolarioside A (50 and 100 μg/paw) was used .

Results or Outcomes: In the formalin test, calceolarioside a reduced the licking activity induced by formalin by 35% in the first phase and by 75% in the second phase of the test . In carrageenan-induced thermal hyperalgesia, calceolarioside A was able to significantly reverse thermal hyperalgesia induced by carrageenan . In the zymosan-induced paw edema model, calceolarioside A induced a significant reduction in the edema from 1 to 4 h after zymosan administration . Calceolarioside A also reduced the release of IL-6, TNFα, and IL-1β pro-inflammatory cytokines from LPS-stimulated THP-1 cells in a concentration-dependent manner .

Calceolarioside A is a phenylpropanoid glycoside derived from various species of the genus Calceolaria. This compound is characterized by its complex structure, which includes a phenylpropanoid moiety attached to a sugar unit. Its chemical formula is C23H26O11C_{23}H_{26}O_{11}, and it has been studied for its diverse biological activities, particularly in the context of inflammation and oxidative stress .

Typical of phenylpropanoid glycosides. These may include hydrolysis, oxidation, and conjugation reactions. In aqueous environments, it can be hydrolyzed to release its sugar component, which can affect its biological activity. The compound has shown stability under neutral pH conditions but may degrade under extreme acidic or basic conditions .

Research indicates that calceolarioside A exhibits significant anti-inflammatory and antinociceptive properties. In experimental models, it has been shown to reduce pain responses in mice subjected to thermal stimuli and formalin-induced pain . Additionally, calceolarioside A has protective effects against oxidative stress, as evidenced by its ability to inhibit cell death induced by adriamycin in cardiomyocytes. It operates by reducing reactive oxygen species levels and modulating pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

The synthesis of calceolarioside A can be approached through various methods, including:

  • Natural Extraction: Isolated from Calceolaria species.
  • Total Synthesis: Synthetic routes have been developed for similar phenylpropanoid glycosides, which could be adapted for calceolarioside A. For instance, a four-step synthesis has been reported for related compounds, emphasizing the feasibility of synthetic approaches in creating these complex molecules .

Calceolarioside A holds potential applications in:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for inflammatory diseases and oxidative stress-related conditions.
  • Nutraceuticals: As a natural product with health benefits, it may be incorporated into dietary supplements aimed at reducing inflammation or enhancing antioxidant defenses.

Interaction studies have highlighted calceolarioside A's ability to modulate inflammatory pathways. It significantly reduces the secretion of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides, suggesting a mechanism by which it exerts its anti-inflammatory effects . Additionally, its protective role against beta-amyloid-induced toxicity in neuronal cells underscores its potential neuroprotective properties .

Calceolarioside A is part of a larger class of phenylpropanoid glycosides that exhibit various biological activities. Here are some similar compounds:

Compound NameStructure TypeNotable Activity
Calceolarioside BPhenylpropanoid glycosideAntioxidant properties
Eutigoside APhenylpropanoid glycosideAnti-inflammatory effects
Syringalide BPhenylpropanoid glycosideAntimicrobial activity

Uniqueness of Calceolarioside A

What sets calceolarioside A apart from these compounds is its specific combination of anti-inflammatory and neuroprotective effects while also demonstrating potent antioxidative capabilities. The unique structural features contribute to its distinct pharmacological profile, making it a valuable subject for further research in medicinal chemistry and pharmacology .

Molecular Structure and Formula

Calceolarioside A represents a phenylpropanoid glycoside characterized by its distinctive molecular architecture and chemical composition [1]. The compound possesses the molecular formula C₂₃H₂₆O₁₁, which corresponds to a molecular weight of 478.4 grams per mole [1] [3]. The Chemical Abstracts Service has assigned the registry number 84744-28-5 to this compound, providing a unique identifier for scientific and commercial applications [3] [4].

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] [5]. Alternative nomenclature includes beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-, which emphasizes the glucopyranoside core structure [1] [7].

The structural framework of Calceolarioside A consists of three principal components: a beta-D-glucopyranose sugar moiety, a caffeic acid residue, and a hydroxytyrosol unit [1] [2]. These components are interconnected through specific glycosidic and ester linkages that define the compound's three-dimensional architecture and biological properties [5] [30]. The presence of multiple hydroxyl groups throughout the structure contributes significantly to its hydrophilic nature and potential for hydrogen bonding interactions [1] [5].

Structural ComponentChemical IdentityLinkage Type
Sugar moietybeta-D-GlucopyranoseGlycosidic bond
Phenolic acidCaffeic acidEster linkage
Phenolic alcoholHydroxytyrosolEther linkage

Physicochemical Properties

The physicochemical profile of Calceolarioside A reflects its complex molecular structure and multiple functional groups [1] [5]. The compound appears as a light yellow powder under standard conditions, indicating the presence of conjugated aromatic systems that contribute to its chromophoric properties [5]. The molecular weight of 478.45 grams per mole places this compound within the typical range for phenylpropanoid glycosides [2] [3].

Calceolarioside A demonstrates notable solubility characteristics that are consistent with its glycosidic nature [5]. The compound exhibits solubility in polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. This solubility profile reflects the amphiphilic nature of the molecule, with hydrophilic regions contributed by the glucose moiety and hydroxyl groups, and lipophilic regions provided by the aromatic rings [5] [33].

The calculated partition coefficient (XLogP3-AA) value of 0.6 indicates a moderate hydrophilic character, which is consistent with the presence of seven hydrogen bond donor sites and eleven hydrogen bond acceptor sites within the molecular structure [1]. The topological polar surface area of 186 square angstroms suggests significant potential for intermolecular interactions and membrane permeability considerations [1].

Storage requirements for Calceolarioside A specify desiccation at minus twenty degrees Celsius to maintain chemical stability and prevent degradation [5]. The compound contains nine rotatable bonds, indicating considerable molecular flexibility that may influence its conformational behavior and biological interactions [1].

PropertyValueSignificance
Molecular Weight478.4 g/molMedium-sized natural product
Hydrogen Bond Donors7High hydrophilicity
Hydrogen Bond Acceptors11Strong interaction potential
Rotatable Bonds9Conformational flexibility
Polar Surface Area186 ŲMembrane permeability factor

Spectroscopic Characteristics

1H and 13C NMR Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation data for Calceolarioside A, revealing detailed information about the molecular framework and stereochemical arrangements [8] [10]. The proton nuclear magnetic resonance spectrum displays characteristic signals that correspond to the various structural components within the molecule [14] [15].

The aromatic region of the proton spectrum exhibits signals consistent with the two dihydroxyphenyl rings present in the structure [14]. The caffeic acid moiety contributes distinctive signals including the characteristic trans-configured alpha,beta-unsaturated protons that appear as doublets with coupling constants of approximately 15.9 Hz, confirming the E-geometry of the double bond [14] [15]. The hydroxytyrosol portion displays aromatic proton signals in the typical range for substituted benzene rings [14].

The glucopyranose unit provides anomeric proton signals that appear as doublets with coupling constants characteristic of beta-configuration, typically around 7-8 Hz [14] [44]. The remaining sugar protons appear in the expected regions between 3.0 and 4.5 parts per million, with multiplicities and coupling patterns consistent with the chair conformation of the glucose ring [44] [45].

Carbon-13 nuclear magnetic resonance spectroscopy reveals signals corresponding to all twenty-three carbon atoms in the molecular structure [8]. The carbonyl carbon of the ester linkage appears in the characteristic region around 168-170 parts per million [14]. Aromatic carbons contribute signals in the 110-160 parts per million range, while the aliphatic carbons of the glucose moiety and ethylene bridge appear in the expected regions below 100 parts per million [8] [14].

Structural Region1H NMR Range (ppm)13C NMR Range (ppm)Key Features
Aromatic protons6.2-7.7110-160Dihydroxyphenyl rings
Anomeric proton4.9-5.095-105Beta-glucopyranose
Ester carbonyl-168-170Caffeic acid linkage
Aliphatic protons3.0-4.560-85Glucose and ethylene

Mass Spectrometry Profiles

Mass spectrometry analysis of Calceolarioside A provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments [1] [3]. Electrospray ionization mass spectrometry in positive ion mode yields a pseudomolecular ion peak at mass-to-charge ratio 479 [M+H]⁺, corresponding to the protonated molecular ion [1]. High-resolution mass spectrometry confirms the exact mass as 478.14751164 daltons, consistent with the proposed molecular formula [1].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that provide structural information about the compound [1]. The major fragment ions include peaks at mass-to-charge ratios 163, 145, 135, 117, and 97, which correspond to various structural components and their degradation products [1]. The fragment at 163 mass-to-charge ratio represents the caffeic acid moiety after loss of the glucose unit, while other fragments correspond to further degradation of the aromatic systems [1] [34].

Negative ion mode electrospray ionization generates a pseudomolecular ion at mass-to-charge ratio 461 [M-H]⁻, providing complementary confirmation of the molecular weight [9]. The fragmentation pattern in negative ion mode differs from positive ion mode, offering additional structural insights and confirmation of functional group arrangements [9].

Liquid chromatography-mass spectrometry analysis demonstrates retention times consistent with the hydrophilic nature of the compound, typically eluting at approximately 2.17 minutes under standard reverse-phase conditions [1]. The mass spectral data obtained through various ionization methods and collision energies provide comprehensive fingerprint information for compound identification and purity assessment [1].

Ionization ModeMolecular Ion (m/z)Major Fragments (m/z)Collision Energy
ESI Positive479 [M+H]⁺163, 145, 135, 117, 9720-40 V
ESI Negative461 [M-H]⁻Various aromatic fragmentsVariable
High Resolution478.14751164Exact mass confirmation-

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy of Calceolarioside A reveals absorption characteristics that reflect the extended conjugation present in the phenylpropanoid structure [16] [18]. The compound exhibits significant absorption in both the ultraviolet and visible regions of the electromagnetic spectrum, consistent with the presence of multiple aromatic chromophores [21] [18].

The primary absorption maxima occur at wavelengths of approximately 329, 290, and 249 nanometers, with an additional absorption band at 216 nanometers [14]. These absorption bands correspond to various electronic transitions within the conjugated aromatic systems, particularly the caffeic acid moiety and the dihydroxyphenyl groups [21] [34]. The absorption at 329 nanometers is characteristic of the trans-configured cinnamate chromophore present in the caffeic acid portion of the molecule [14] [21].

The extended conjugation between the aromatic rings and the alpha,beta-unsaturated carboxylic acid system contributes to the bathochromic shift observed in the absorption spectrum [21]. This shift toward longer wavelengths results from the decreased energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital in the conjugated system [21] [18].

The molar extinction coefficients associated with these absorption bands indicate strong light absorption, which is typical for phenylpropanoid compounds containing multiple aromatic systems [19] [21]. The intensity and position of these absorption bands serve as diagnostic features for compound identification and can be used to monitor chemical stability and degradation processes [17] [19].

Wavelength (nm)AssignmentStructural Origin
329π → π* transitionTrans-cinnamate chromophore
290π → π* transitionExtended aromatic conjugation
249π → π* transitionBenzenoid chromophores
216π → π* transitionHigh-energy aromatic transitions

IR Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in Calceolarioside A through characteristic vibrational frequencies [22] [23]. The spectrum displays distinctive absorption bands that correspond to the various functional groups within the molecular structure, enabling comprehensive structural characterization [23].

The broad absorption band centered around 3350 wavenumbers corresponds to the multiple hydroxyl groups present throughout the molecule, including those on the glucose moiety and the phenolic hydroxyl groups [14] [23]. This broad absorption reflects the extensive hydrogen bonding network that can form both intramolecularly and intermolecularly [22] [23].

The carbonyl stretching vibration of the ester linkage appears at approximately 1690 wavenumbers, characteristic of alpha,beta-unsaturated ester systems [14] [23]. This frequency is slightly lower than typical saturated esters due to conjugation with the aromatic system, which reduces the force constant of the carbonyl bond [23]. The carbon-carbon double bond stretching vibration appears at 1650 wavenumbers, confirming the presence of the unsaturated system in the caffeic acid moiety [14] [23].

Aromatic carbon-carbon stretching vibrations contribute to absorption bands at 1600 and 1515 wavenumbers, which are characteristic of substituted benzene rings [14] [23]. The carbon-hydrogen stretching vibrations appear in two distinct regions: aromatic carbon-hydrogen stretches around 3100 wavenumbers and aliphatic carbon-hydrogen stretches between 2850 and 2990 wavenumbers [23].

Frequency (cm⁻¹)AssignmentFunctional Group
3350 (broad)O-H stretchHydroxyl groups
3100Aromatic C-H stretchPhenyl rings
2850-2990Aliphatic C-H stretchGlucose and ethylene
1690C=O stretchEster carbonyl
1650C=C stretchAlpha,beta-unsaturation
1600, 1515Aromatic C=C stretchBenzene rings

Structural Relationships with Other Phenylpropanoid Glycosides

Calceolarioside A belongs to the extensive family of phenylpropanoid glycosides, sharing structural similarities with numerous related compounds while maintaining distinctive features [24] [27]. The compound exhibits close structural relationships with other members of this class, particularly those containing caffeic acid and glucose moieties [30] [33].

Verbascoside, also known as acteoside, represents one of the most closely related compounds to Calceolarioside A [30] [32]. Both compounds contain a hydroxyphenylethyl moiety attached to a beta-glucopyranose unit and incorporate caffeic acid through ester linkages [32] [36]. The primary structural difference lies in the presence of an additional rhamnose sugar unit in verbascoside, which creates a disaccharide system compared to the monosaccharide structure of Calceolarioside A [32] [30].

Calceolarioside B constitutes another closely related compound within the same structural series [25] [14]. The relationship between Calceolarioside A and Calceolarioside B involves positional isomerism in the attachment of the caffeic acid moiety to the glucose unit [9] [14]. While Calceolarioside A features caffeic acid attached at the 4-position of glucose, Calceolarioside B exhibits attachment at the 6-position, demonstrating the structural diversity possible within this compound class [14] [25].

The broader phenylpropanoid glycoside family includes compounds such as echinacoside, forsythoside, and martynoside, all of which share the fundamental structural motif of phenolic acids linked to sugar moieties [28] [33]. These compounds demonstrate variations in the types of phenolic acids employed, the sugar components present, and the specific linkage patterns that connect these structural elements [28] [36].

Phenylethanoid glycosides, including plantamajoside and isoacteoside, represent a closely related subclass that shares the hydroxyphenylethyl-glucose core structure with Calceolarioside A [33] [36]. The distinction between phenylpropanoid and phenylethanoid glycosides often relates to the presence or absence of the three-carbon side chain characteristic of phenylpropanoid derivatives [33] [28].

CompoundSugar ComponentPhenolic AcidKey Structural Difference
Calceolarioside Abeta-D-GlucoseCaffeic acid (4-position)Reference structure
Calceolarioside Bbeta-D-GlucoseCaffeic acid (6-position)Positional isomerism
VerbascosideGlucose-RhamnoseCaffeic acidAdditional rhamnose unit
EchinacosideGlucose-RhamnoseCaffeic acidDisaccharide with rhamnose

Stereochemistry and Conformational Analysis

The stereochemical configuration of Calceolarioside A plays a crucial role in determining its three-dimensional structure and biological properties [1] [38]. The compound contains five defined stereocenters, all located within the glucopyranose moiety, with the stereochemical designations 2R,3S,4R,5R,6R according to the Cahn-Ingold-Prelog priority rules [1] [5].

The beta-anomeric configuration of the glucopyranose unit represents a critical stereochemical feature that influences the compound's conformational behavior and molecular interactions [42] [45]. In the beta-anomer, the hydroxyl group attached to the anomeric carbon (C1) is positioned above the plane of the pyranose ring, creating an equatorial orientation [42]. This configuration contrasts with the alpha-anomer, where the hydroxyl group would occupy an axial position below the ring plane [42] [45].

The glucose moiety adopts the energetically favorable chair conformation, designated as ⁴C₁, which minimizes steric interactions and optimizes orbital overlap [39] [42]. In this conformation, the majority of substituents occupy equatorial positions, reducing unfavorable 1,3-diaxial interactions that would destabilize alternative conformations [38] [39]. The attachment of the hydroxyphenylethyl group at the anomeric position maintains the beta-configuration through the formation of a stable glycosidic bond [45].

The caffeic acid portion of the molecule exhibits E-geometry across the carbon-carbon double bond, as confirmed by nuclear magnetic resonance coupling constants [14] [15]. This trans-configuration represents the thermodynamically stable arrangement for alpha,beta-unsaturated carboxylic acid derivatives and contributes to the extended conjugation within the aromatic system [43] [21].

Conformational analysis reveals that Calceolarioside A possesses considerable molecular flexibility due to the presence of nine rotatable bonds [1] [43]. The primary sources of conformational variability include rotation around the glycosidic bond connecting the glucose unit to the hydroxyphenylethyl moiety, rotation within the ethylene bridge, and rotation around the ester linkage connecting the caffeic acid residue [43] [38].

Molecular dynamics studies and computational modeling suggest that the compound can adopt multiple low-energy conformations in solution, with interconversion occurring on rapid timescales [43]. The preferred conformations tend to minimize intramolecular steric clashes while optimizing favorable interactions such as hydrogen bonding between hydroxyl groups [38] [43].

The stereochemical configuration significantly influences the compound's interaction with biological targets and its physicochemical properties [45] [42]. The beta-anomeric configuration of glucose derivatives typically results in enhanced recognition by certain enzymes and transporters compared to alpha-anomers, reflecting the stereospecific nature of many biological processes [45].

StereocenterConfigurationPositionConformational Impact
C1 (Anomeric)R (beta)Glucose anomeric carbonGlycosidic bond geometry
C2SGlucose carbon-2Ring puckering influence
C3RGlucose carbon-3Ester attachment site
C4RGlucose carbon-4Hydroxyl orientation
C5RGlucose carbon-5Ring closure geometry

Calceolaria Species

Calceolaria species represent the primary natural sources of Calceolarioside A, with the compound being most extensively documented in Calceolaria hypericina Poepp. ex D. C [1] [2]. This Chilean endemic species has been the subject of comprehensive phytochemical investigations that first identified Calceolarioside A alongside other phenylpropanoid glycosides including verbascoside, forsythoside A, and multiple calceolarioside variants (Calceolarioside C through E) [1] [2].

Calceolaria ascendens Lind. represents another significant source, from which Calceolarioside E was isolated along with verbascoside and forsythoside A [3]. The genus Calceolaria, comprising approximately 268-388 species distributed throughout the New World, exhibits remarkable diversity in phenylpropanoid glycoside composition [4] [5]. The distribution center of the genus lies within the Andean region, with species ranging from central Mexico to southern Chile and Argentina [5].

Chilean Calceolaria species demonstrate particularly rich phenylpropanoid profiles, with Calceolaria integrifolia confirmed to contain Calceolarioside C [6]. Research has identified the common presence of phenylpropanoid glycosides including verbascoside (acteoside), forsythoside A, isoarenarioside, and calceolariosides A through E across multiple Chilean Calceolaria species [1]. The geographic distribution of these species within Chile spans from the Coquimbo region to the Araucania region, representing the area of highest diversity for the genus [7].

Other Plant Genera (Fraxinus, Aeschynanthus, Plantago)

Beyond the Calceolariaceae family, Calceolarioside A has been documented in several phylogenetically distinct genera, demonstrating the compound's broader distribution across plant families.

Fraxinus insularis Hemsl., commonly known as Chinese flowering ash or island ash, represents a significant source outside the Calceolariaceae family [8] [9]. This Oleaceae family member is native to central and southeastern China, including provinces such as Anhui, Fujian, Gansu, Guangdong, Guangxi, Guizhou, Hainan, Hubei, Hunan, Jiangsu, Jiangxi, Shaanxi, Sichuan, Yunnan, and Zhejiang, as well as Taiwan and Japan (Kyushu, Okinawa, Ryukyu Islands) [10] [11]. Research has demonstrated that Fraxinus insularis contains multiple phenylpropanoid compounds, including calceolariosides A and B, which may contribute to its resistance against emerald ash borer [12].

Aeschynanthus bracteatus, a member of the Gesneriaceae family, has been confirmed as another source of Calceolarioside A [8] [13]. This Southeast Asian species represents an important example of the compound's presence in tropical ecosystems. The Gesneriaceae family shows significant diversity in phenylethanoid glycoside distribution, with acteoside being the most widespread compound across the family, while other phenylpropanoid glycosides including calceolariosides show more restricted distributions [14].

Plantago coronopus L., known as buck's horn plantain, represents a notable source within the Plantaginaceae family [15] [16]. This halophytic species demonstrates remarkable salt tolerance and is widely distributed across Europe, northern Africa, and Central Asia [17] [18]. Recent research has identified Calceolarioside A in Plantago coronopus alongside Cassinopsis madagascariensis, expanding our understanding of the compound's taxonomic distribution [15].

Geographical Distribution of Source Plants

The geographical distribution of Calceolarioside A-containing plants reflects diverse biogeographic patterns and ecological adaptations across multiple continents and climate zones.

South American Distribution: The Calceolariaceae family, representing the primary source of Calceolarioside A, shows its greatest diversity and endemism in South America, particularly within the Andean cordillera [7] [4]. Calceolaria species are distributed from Patagonia to central Mexico, with the distribution center located in the Andean region [5]. In Chile, species occur at elevations ranging from sea level to 4,300 meters, with the highest diversity concentrated in central Chile from the Coquimbo region to the Araucania region [7]. Calceolaria polyrhiza exemplifies this Patagonian distribution, ranging from southern Mendoza Province (35°S) to southern regions [19].

The endemic nature of many Chilean Calceolaria species is striking, with 60 out of 81 recognized taxa (74%) being endemic to Chile [7]. Calceolaria flavida represents an extreme case of endemism, being restricted to the Natural Sanctuary Cerro El Roble in the coastal mountain range of central Chile at elevations of 1,450-2,200 meters [7]. This species grows on granitic soils between rocks in open areas within sclerophyllous scrub communities.

Asian Distribution: Fraxinus insularis demonstrates the compound's presence across broad areas of Asia, with natural distribution encompassing multiple Chinese provinces from subtropical to temperate zones [10] [20]. The species occurs from sea level to 2,600 meters in diverse forest habitats including dense forests, mixed woods of valleys, and along roadsides [20]. Its distribution extends to Taiwan and the Japanese archipelago, including the Ryukyu Islands and Yakushima, representing a biogeographic bridge between continental and insular Asian floras [11].

European and Mediterranean Distribution: Plantago coronopus exhibits one of the broadest geographical ranges among Calceolarioside A sources, with native distribution across Europe, northern Africa, and Central Asia [17] [18]. The species demonstrates particular abundance in coastal habitats where it tolerates high salinity levels, with populations extending from coastal Western Europe to the Mediterranean basin [21]. Recent documentation shows the species' expansion along road systems due to de-icing salt application, creating new inland populations in countries such as Hungary and Bosnia and Herzegovina [21].

Introduced Ranges: Several Calceolarioside A sources have established populations outside their native ranges through human introduction. Plantago coronopus has been successfully introduced to parts of North America, South America, South Africa, Australia, and New Zealand [18]. In Australia, the species has become invasive in some regions, forming dense mats that displace native vegetation [18].

Biosynthetic Pathways in Plants

The biosynthesis of Calceolarioside A involves complex metabolic networks integrating primary and specialized metabolism through interconnected pathways that channel carbon from central metabolism into phenylpropanoid production.

Shikimate Pathway Contributions

The shikimate pathway serves as the foundational metabolic route providing the aromatic amino acid precursors essential for Calceolarioside A biosynthesis [22] [23]. This pathway represents one of the highest flux-bearing metabolic routes in plants, with estimates suggesting that 20-50% of all fixed carbon passes through the shikimate pathway [24] [23].

The pathway initiates with the condensation of phosphoenolpyruvate (derived from glycolysis) and erythrose-4-phosphate (from the oxidative pentose phosphate pathway) by 3-deoxy-arabino-heptulosonate-7-phosphate synthase (DAHPS) [22] [25]. This enzyme represents the entry point and first committed step of aromatic amino acid biosynthesis. The pathway proceeds through a series of enzymatic transformations including 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which produces the key intermediate enolpyruvylshikimate-3-phosphate [22].

Chorismate synthase catalyzes the formation of chorismate, representing a critical branch point in the pathway [25]. From chorismate, chorismate mutase produces prephenate, which serves as the direct precursor to phenylalanine through the action of prephenate aminotransferase [24]. The shikimate pathway operates primarily within chloroplasts, though cytoplasmic localization has been demonstrated for specialized metabolism requiring high phenylalanine flux [25].

Regulation of the shikimate pathway involves complex feedback mechanisms and transcriptional control. Research has demonstrated that glyphosate application increases DAHPS protein levels and causes accumulation of metabolites upstream of EPSPS, highlighting the pathway's regulatory sensitivity [22]. The pathway's integration with phenylpropanoid metabolism is evidenced by the substantial redirection of carbon flux toward specialized metabolite production under specific developmental and environmental conditions [24].

Phenylpropanoid Pathway

The phenylpropanoid pathway represents the direct biosynthetic route for Calceolarioside A formation, initiating from phenylalanine produced by the shikimate pathway [26] [27]. This pathway generates an enormous array of secondary metabolites, with the basic phenylpropanoid molecular backbone being modified through various decorative reactions to produce structural diversity [28].

Phenylalanine ammonia lyase (PAL) catalyzes the first committed step of phenylpropanoid biosynthesis, converting phenylalanine to cinnamic acid through deamination [29] [26]. This enzyme belongs to a multigenic family and is primarily regulated by MYB and NAC transcription factors [29]. The pathway continues with cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid [30] [31].

The formation of caffeic acid, a direct precursor to Calceolarioside A, requires p-coumarate 3-hydroxylase (C3H), another membrane-associated cytochrome P450 enzyme [30] [31]. This enzyme catalyzes the hydroxylation at the 3-position of the benzyl ring, converting p-coumaric acid to caffeic acid. Research has demonstrated that this hydroxylation step can occur either before or after CoA esterification, providing metabolic flexibility in phenylpropanoid biosynthesis [30].

4-Coumarate:CoA ligase (4CL) plays a crucial role in activating hydroxycinnamic acids for further modifications [27]. This enzyme converts caffeic acid to caffeoyl-CoA, providing the activated substrate necessary for subsequent glycosylation and esterification reactions leading to Calceolarioside A formation [30]. The phenylpropanoid pathway demonstrates remarkable organ and developmental specificity, with gene expression patterns reflecting the metabolic demands for different phenylpropanoid products [27].

Glycosylation Mechanisms

Glycosylation represents a major driving force in phenylpropanoid structural diversification and plays an essential role in Calceolarioside A biosynthesis [29] [28]. The glycosylation process involves regioselective uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) that catalyze the transfer of sugar moieties to specific acceptor molecules [32] [33].

UDP-glycosyltransferases demonstrate substrate specificity for different phenylpropanoid compounds and show regioselective preferences for glycosylation sites [29] [33]. These enzymes utilize UDP-glucose as the primary sugar donor and can glycosylate various positions on phenylpropanoid substrates, including hydroxyl groups on aromatic rings and side chains [28]. The glycosylation of phenylpropanoids significantly alters their physicochemical properties, including molecular stability, solubility, and biological activity [32].

Research has demonstrated that glycosylation affects phenylpropanoid compartmentalization within plant cells, influencing their storage and transport [34]. The process involves multiple subcellular locations, with initial glycosylation occurring in the endoplasmic reticulum and subsequent modifications in the Golgi apparatus [32]. For Calceolarioside A specifically, glycosylation involves the attachment of a glucose moiety to the phenylethyl group, creating the characteristic phenylethyl β-D-glucopyranoside structure [35].

The regulation of glycosylation involves both enzymatic control and substrate availability. β-glucosidases serve as counterbalances to glycosyltransferases, catalyzing the hydrolysis of glycosidic bonds and enabling dynamic regulation of glycosylated phenylpropanoid pools [29] [33]. This glycosylation-deglycosylation balance represents an essential molecular mechanism for regulating phenylpropanoid homeostasis and allowing plants to respond dynamically to environmental signals [28].

Ecological Significance in Plant Systems

Calceolarioside A and related phenylpropanoid glycosides serve multiple ecological functions that contribute to plant survival, environmental adaptation, and species interactions across diverse ecosystems [36] [37].

Stress Response and Environmental Adaptation: Phenylpropanoid glycosides, including Calceolarioside A, play crucial roles in plant responses to both abiotic and biotic stress conditions [36] [38]. These compounds function as potent antioxidants, quenching reactive oxygen species (ROS) generated during stress conditions such as drought, salinity, heavy metal exposure, and extreme temperatures [36]. Research has demonstrated that phenylpropanoid biosynthesis is typically activated under abiotic stress conditions, resulting in the accumulation of protective phenolic compounds [36].

The salt tolerance exhibited by Plantago coronopus, a known source of Calceolarioside A, exemplifies the ecological significance of phenylpropanoid compounds in halophytic adaptations [17] [18]. The species can tolerate salinity levels up to 25% of seawater concentration, with phenylpropanoid compounds likely contributing to osmotic adjustment and cellular protection [18]. Under high salinity conditions, the leaves turn reddish, indicating increased phenolic compound accumulation as a stress response mechanism [17].

Defense Against Herbivores and Pathogens: Phenylpropanoid glycosides serve as important chemical defense compounds against herbivores and pathogenic microorganisms [38]. These compounds can act as direct toxic agents, physical barriers to invasion, or signaling molecules that trigger plant defense responses [38]. Research on Fraxinus insularis has shown that phenylpropanoid compounds, including calceolariosides A and B, may contribute to resistance against emerald ash borer, demonstrating their role in insect-plant interactions [12].

The antimicrobial properties of Calceolarioside A have been documented against various bacterial and fungal pathogens, supporting its ecological role in plant defense [39]. Studies have shown moderate antibacterial activity against Bacillus cereus and antifungal activity against Malassenzia species, indicating the compound's broad-spectrum antimicrobial potential [39].

Pollinator Interactions and Reproduction: In Calceolaria species, phenylpropanoid compounds contribute to the specialized oil-reward pollination system that characterizes this genus [40] [41]. Calceolaria flowers produce oils instead of nectar as pollinator rewards, with phenylpropanoid compounds potentially contributing to oil composition and chemical signaling [41]. The genus demonstrates remarkable specialization for oil-collecting bee pollination, with flower morphology and chemistry coevolving with pollinator behavior [40].

UV Protection and Photosynthetic Efficiency: Phenylpropanoid glycosides provide essential protection against ultraviolet radiation damage, particularly important for plants growing at high altitudes where UV intensity is elevated [36] [37]. Many Calceolaria species occur at elevations between 2,000-4,000 meters in the Andes, where phenylpropanoid compounds likely provide critical UV screening [40]. This function is particularly relevant for Calceolaria hypericina and other high-altitude species that produce significant quantities of Calceolarioside A [1].

Chemotaxonomic Distribution Patterns

The distribution of Calceolarioside A across plant families reveals important patterns that inform our understanding of both chemical evolution and taxonomic relationships within the plant kingdom [42] [43].

Family-Level Distribution Patterns: Calceolarioside A demonstrates a phylogenetically diverse distribution, occurring in at least four distinct plant families: Calceolariaceae, Oleaceae, Gesneriaceae, and Plantaginaceae [8] [1] [15]. This broad taxonomic distribution suggests either convergent evolution of biosynthetic capabilities or ancient evolutionary origins with subsequent diversification across lineages [42].

Within the Calceolariaceae, Calceolarioside A appears to be particularly abundant and structurally diverse, with multiple calceolarioside variants (A through E) documented across numerous Chilean species [1] [2]. This pattern suggests that phenylpropanoid glycoside biosynthesis represents a key biochemical innovation within this family, potentially contributing to the remarkable species diversification observed in the Andean region [7].

The Gesneriaceae family demonstrates variable phenylpropanoid glycoside distribution, with acteoside (verbascoside) being the most widespread compound across the family, while calceolariosides show more restricted occurrence [14]. Research on twelve Gesneriaceae species revealed that phenylethanoid glycosides are present in most taxa, but the specific compounds vary significantly between species, supporting morphological phylogenetic hypotheses about tribal relationships within the family [14].

Geographic and Ecological Correlations: The chemotaxonomic distribution of Calceolarioside A shows strong correlations with specific geographic regions and ecological conditions. The highest diversity and concentration of calceolarioside-producing species occurs in the Andean cordillera, particularly in Chile, suggesting that environmental factors may have selected for enhanced phenylpropanoid glycoside production in this region [7] [1].

Halophytic Adaptations: The presence of Calceolarioside A in Plantago coronopus, a salt-tolerant species, alongside its occurrence in other stress-adapted plants, suggests a potential chemotaxonomic correlation between phenylpropanoid glycoside production and environmental stress tolerance [17] [18]. This pattern indicates that Calceolarioside A biosynthesis may represent an adaptive biochemical strategy for surviving in challenging environmental conditions.

Taxonomic Marker Potential: The distribution pattern of Calceolarioside A and related compounds demonstrates their potential utility as chemotaxonomic markers for plant classification and phylogenetic studies [42] [43]. The compound's presence across diverse families but with family-specific structural variations provides valuable chemical characters for understanding evolutionary relationships and supporting morphological taxonomic hypotheses [14].

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 g/mol

Monoisotopic Mass

478.14751164 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2023

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